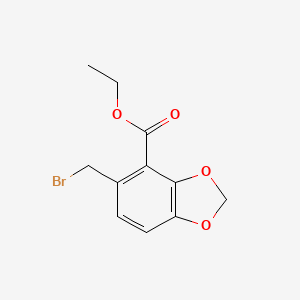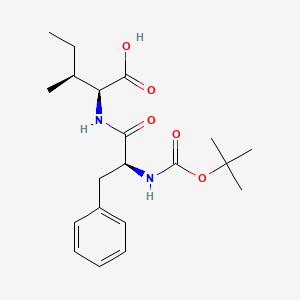
acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol is a compound that combines the properties of acetic acid with a dioxolane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol can be achieved through several synthetic routes. One common method involves the reaction of acetic acid with (2R)-2-(phenylmethoxymethyl)-1,3-dioxolane under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the rate and outcome of these processes. Its unique structure allows it to participate in hydrogen bonding and other interactions that affect its reactivity and function .
Comparación Con Compuestos Similares
Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread applications in industry and research.
Dioxolane Derivatives: Compounds with similar ring structures that exhibit unique chemical properties.
Uniqueness
Acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol is unique due to its combination of acetic acid and dioxolane ring structures. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Propiedades
Número CAS |
307002-00-2 |
|---|---|
Fórmula molecular |
C13H18O6 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol |
InChI |
InChI=1S/C11H14O4.C2H4O2/c12-10-7-14-11(15-10)8-13-6-9-4-2-1-3-5-9;1-2(3)4/h1-5,10-12H,6-8H2;1H3,(H,3,4)/t10?,11-;/m1./s1 |
Clave InChI |
GCTYFEPURZCYKP-PSDUUTOMSA-N |
SMILES isomérico |
CC(=O)O.C1C(O[C@@H](O1)COCC2=CC=CC=C2)O |
SMILES canónico |
CC(=O)O.C1C(OC(O1)COCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12572418.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)

![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)

![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)
![2-[(Naphthalen-2-yl)sulfanyl]anthracene](/img/structure/B12572452.png)




![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)
